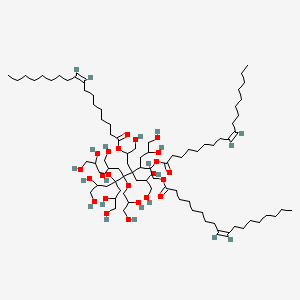
Acetaldehyde-d4 (DNPH Derivative)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde-d4 (DNPH Derivative) is a significant compound in the chemical industry . It is a DNPH-derivatized aldehyde that is commonly found in mainstream cigarette smoke . It is used as a derivatizing agent in the measurement of endogenous epinephrine and norepinephrine in human plasma . It is also used to label the amine groups on biogenic monoamine neurotransmitters for simultaneous panel determination .
Synthesis Analysis
The most common method for the analysis of aldehydes and ketones, including Acetaldehyde-d4 (DNPH Derivative), is based on a derivatization step using 2,4-dinitrophenylhydrazine (DNPH) followed by high-performance liquid chromatography (HPLC) for separation and detection by UV-Vis or mass spectrometry .Molecular Structure Analysis
The molecular formula of Acetaldehyde-d4 (DNPH Derivative) is C8H4D4N4O4 . For more detailed structural information, you may refer to resources such as the NIST Chemistry WebBook .Chemical Reactions Analysis
The determination of aldehydes and ketones, including Acetaldehyde-d4 (DNPH Derivative), in several environmental matrices is mostly conducted with high-pressure liquid chromatography (HPLC) with UV detection based on the derivatization of the carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) .Physical And Chemical Properties Analysis
The molecular weight of Acetaldehyde-d4 (DNPH Derivative) is 228.1 . For more detailed physical and chemical properties, you may refer to resources such as the NIST Chemistry WebBook .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetaldehyde-d4 (DNPH Derivative) involves the reaction of Acetaldehyde-d4 with 2,4-dinitrophenylhydrazine (DNPH) in the presence of a catalyst to form the DNPH derivative of Acetaldehyde-d4.", "Starting Materials": [ "Acetaldehyde-d4", "2,4-dinitrophenylhydrazine (DNPH)", "Catalyst" ], "Reaction": [ "Step 1: Dissolve Acetaldehyde-d4 in a suitable solvent.", "Step 2: Add 2,4-dinitrophenylhydrazine (DNPH) to the solution.", "Step 3: Add a catalyst to the solution.", "Step 4: Heat the solution under reflux for a specific period of time.", "Step 5: Cool the solution and filter the precipitate.", "Step 6: Wash the precipitate with a suitable solvent.", "Step 7: Dry the precipitate under vacuum to obtain the DNPH derivative of Acetaldehyde-d4." ] } | |
Numéro CAS |
247028-20-2 |
Formule moléculaire |
C2D4O |
Synonymes |
ACETIC ALDEHYDE-D4 DNPH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




